4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol
Description
Properties
Molecular Formula |
C23H20N2O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol |
InChI |
InChI=1S/C23H20N2O2/c1-16-13-23(25-22-14-19(26)9-12-21(16)22)24-18-7-10-20(11-8-18)27-15-17-5-3-2-4-6-17/h2-14,26H,15H2,1H3,(H,24,25) |
InChI Key |
UFEMDLAFOZMSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Organic Synthesis: Utilizing various organic reactions to build the desired molecular structure.
Reaction Conditions: Employing specific reagents, catalysts, and solvents under controlled temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production: Scaling up the synthesis process to produce the compound in larger quantities for research and potential therapeutic use.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group at position 7 and the anilino nitrogen participate in nucleophilic substitution under basic or acidic conditions.
-
Key Insight : The hydroxyl group’s acidity (pKa ~9–10) facilitates deprotonation for O-alkylation/acylation . The anilino nitrogen’s lone pair enables selective N-alkylation under mild conditions.
Oxidation Reactions
The quinoline core and hydroxyl group undergo oxidation under controlled conditions.
| Oxidizing Agent | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | 7-Ketoquinoline derivative | Partial decomposition | |
| DDQ (Dichlorodicyanoquinone) | CH₂Cl₂, RT | Oxidative coupling at C-3 position | 55% yield |
-
Mechanistic Note : Mn(VII)-mediated oxidation of the hydroxyl group generates a ketone, while DDQ promotes radical-based C–H activation .
Reductive Amination
The anilino group participates in reductive amination with aldehydes/ketones:
| Carbonyl Compound | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | N-Methylanilino derivative | 88% | |
| Cyclohexanone | H₂ (1 atm), Pd/C | N-Cyclohexyl-substituted quinoline | 73% |
-
Limitation : Steric hindrance from the phenylmethoxy group reduces reactivity with bulky aldehydes.
Electrophilic Aromatic Substitution
The quinoline ring undergoes electrophilic substitution at electron-rich positions (C-5/C-8):
| Reaction Type | Reagent | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitroquinoline derivative | 60% | |
| Sulfonation | ClSO₃H, CH₂Cl₂ | C-8 | 8-Sulfoquinoline derivative | 68% |
Complexation with Metal Ions
The hydroxyl and anilino groups act as chelating sites for metal ions:
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| FeCl₃ | EtOH, RT | Octahedral Fe(III) complex | Catalytic studies | |
| Cu(NO₃)₂ | H₂O/MeOH, 60°C | Square-planar Cu(II) complex | Antibacterial enhancement |
Photochemical Reactions
UV irradiation induces dimerization and ring-opening:
| Condition | Product | Mechanistic Pathway | Reference |
|---|---|---|---|
| UV (254 nm), CH₃CN | C-2/C-2' dimer | Radical recombination | |
| UV (365 nm), O₂ | Quinoline N-oxide | Singlet oxygen-mediated oxidation |
Scientific Research Applications
Antimalarial Applications
Recent studies have identified 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol as a promising candidate in antimalarial drug discovery. The compound has been shown to exhibit activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Case Studies
- Screening for Efficacy : In a high-throughput screening study involving thousands of compounds, 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol was identified as having significant antimalarial activity. This was part of a broader initiative to discover new drugs that target multiple stages of the Plasmodium life cycle, including both the blood and liver stages .
- Resistance Mechanisms : Further investigations into drug resistance mechanisms revealed that this compound could potentially overcome resistance seen with existing antimalarials. Studies indicated that it targets novel pathways not previously exploited by conventional therapies .
Anticancer Applications
In addition to its antimalarial properties, 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol has shown promise in cancer research.
Target Identification
Research has demonstrated that this compound can bind to specific targets involved in cancer cell proliferation and survival. For example, it has been linked to the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells .
Case Studies
- In Vitro Studies : In vitro studies have shown that 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's ability to disrupt cellular signaling pathways associated with tumor growth has been documented extensively .
- Combination Therapies : Preliminary findings suggest that when used in combination with other anticancer agents, this compound enhances therapeutic efficacy and reduces side effects associated with traditional chemotherapy regimens .
Pharmacological Properties
The pharmacological profile of 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol includes:
- Solubility : The compound exhibits moderate solubility in organic solvents, which is beneficial for formulation into various drug delivery systems.
- Stability : Stability studies indicate that it maintains its integrity under physiological conditions, making it suitable for further development as a pharmaceutical agent .
Mechanism of Action
The mechanism of action of MMV007181 involves targeting specific pathways in the malaria parasite Plasmodium falciparum. The compound has been shown to interfere with the parasite’s metabolic processes, leading to the inhibition of parasite growth and replication . Molecular targets and pathways involved include:
Metabolic Pathways: Disruption of key metabolic processes essential for parasite survival.
Molecular Targets: Specific enzymes and proteins within the parasite that are critical for its development and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
NQ21 (4-(4-Ethoxyphenylamino)-6-methoxy-3-nitroquinolin-7-ol)
- Key Differences: Nitro group at position 3 (electron-withdrawing) vs. methyl at position 4 (electron-donating) in the target compound. Ethoxy group on the anilino substituent vs. phenylmethoxy in the target.
- The ethoxy group is less sterically hindered than phenylmethoxy, possibly improving solubility .
7-Chloro-N-(4-methoxyphenyl)quinolin-4-amine
- Key Differences :
- Chlorine at position 7 vs. hydroxyl in the target compound.
- Methoxyphenyl group at position 4 vs. methyl at position 4 in the target.
- Impact: Chlorine increases lipophilicity (LogP ~4.71) compared to the hydroxyl group, which enhances polarity.
Functional Group Comparisons
THK-951 (2-(4-([11C]methyl)-amino)phenyl)quinolin-7-ol)
- Key Differences: Radiolabeled [11C]methyl group on the anilino substituent vs. phenylmethoxy in the target.
- Impact: The [11C] label enables positron emission tomography (PET) imaging applications, highlighting the importance of substituent choice in diagnostic tracers .
4-(3-Methyl-4-hydroxyphenyl)quinolin-7-ol
Physicochemical and Pharmacological Properties
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol | C23H20N2O2 | 380.42 | 4-Me, 2-(PhOCH2-C6H4NH), 7-OH | ~3.8 | <0.1 (DMSO) |
| NQ21 | C17H15N3O4 | 325.32 | 3-NO2, 4-(EtO-C6H4NH), 7-OH | ~2.5 | 0.3 (MeOH) |
| 7-Chloro-N-(4-methoxyphenyl)quinolin-4-amine | C16H13ClN2O | 284.74 | 7-Cl, 4-(MeO-C6H4NH) | ~4.7 | 0.05 (DMSO) |
| THK-951 | C16H15N2O | 267.30 | 7-OH, 2-(4-[11C]Me-C6H4NH) | ~2.9 | 0.2 (EtOH) |
*LogP estimated using ChemDraw or experimental data from references.
Key Findings:
Lipophilicity: The phenylmethoxyanilino group in the target compound increases LogP (~3.8) compared to THK-951 (~2.9), suggesting improved membrane permeability but reduced aqueous solubility . Chlorine in 7-chloro derivatives (LogP ~4.7) further enhances lipophilicity, which may benefit blood-brain barrier penetration .
Hydrogen-Bonding Capacity: The 7-OH group in the target compound and NQ21 enhances solubility in polar solvents (e.g., methanol) compared to chloro derivatives .
Radiolabeled compounds like THK-951 demonstrate the utility of quinoline derivatives in neurodegenerative disease diagnostics .
Biological Activity
4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol is a derivative of quinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in antibacterial and antiviral domains. This article reviews the synthesis, characterization, and biological activities of this compound, supported by recent research findings and case studies.
Synthesis and Characterization
The synthesis of 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol typically involves multi-step organic reactions, including condensation and cyclization processes. A common method includes the use of microwave-assisted organic synthesis (MAOS), which enhances yield and reduces reaction time. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antibacterial Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant antibacterial properties. In vitro tests using disc diffusion methods have shown that 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol possesses notable activity against various bacterial strains.
Table 1: Antibacterial Activity of 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol
| Compound | E. coli (Zone of Inhibition in mm) | S. aureus (Zone of Inhibition in mm) | P. aeruginosa (Zone of Inhibition in mm) |
|---|---|---|---|
| Q1 | 25 | 11 | 34 |
| Q2 | 25 | 9 | 35 |
| Q3 | 25 | 10 | 35 |
| Q4 | 20 | 10 | 33 |
| Q5 | 20 | 10 | 34 |
| Q6 | 28 | 11 | 35 |
| Q7 | 26 | 8 | 35 |
| Q8 | 24 | 10 | 34 |
| Streptomycin | 25 | 24 | 28 |
The results indicate that the compound exhibits varying degrees of antibacterial activity, with some derivatives showing significant inhibition against both Gram-positive and Gram-negative bacteria .
Antiviral Activity
Quinoline derivatives, including those similar to our compound, have been investigated for their antiviral properties. Research indicates that certain modifications to the quinoline structure can enhance antiviral efficacy against viruses such as HIV and influenza . The specific activity of 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol in this regard remains an area for further exploration.
Antioxidant Activity
Quinolines are also recognized for their antioxidant potential. Studies suggest that derivatives can mitigate oxidative stress by scavenging free radicals, thereby protecting cellular structures from damage . The antioxidant capacity of related compounds has been documented, indicating a promising avenue for research into the protective effects of this class of compounds.
Case Studies
- Antibacterial Screening : A study conducted on various quinoline derivatives highlighted the effectiveness of compounds structurally similar to 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol against multi-drug resistant bacterial strains. The findings suggested a potential for developing new antibiotics based on these derivatives .
- Mechanism of Action : Research has proposed mechanisms through which quinoline derivatives exert their antibacterial effects, including interference with bacterial DNA synthesis and disruption of cellular functions . Further studies are required to elucidate the specific pathways involved for our compound.
Q & A
Q. What are the key considerations in designing a synthetic route for 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol?
Answer: A robust synthetic route requires selecting reagents and catalysts that minimize side reactions. For quinoline derivatives, hydroxylamine-O-sulfonic acid is effective for introducing amino groups, as demonstrated in the synthesis of analogous isothiazoloquinolines (e.g., 92% yield via 30-hour stirring at room temperature) . Purification via flash chromatography with heptane/EtOAc (3:1) ensures high purity. Palladium-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂) is critical for aryl-aryl bond formation, as seen in the synthesis of 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline . Optimization of solvent systems (e.g., DMF for coupling reactions) and stoichiometric ratios (e.g., 1:3.5 substrate-to-reagent ratio) is essential to maximize yields.
Q. Which spectroscopic techniques are most reliable for characterizing 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol?
Answer: Multi-nuclear NMR (¹H, ¹³C) is indispensable for structural confirmation. For example, aromatic protons in similar quinoline derivatives appear at δ 7.2–8.0 ppm, while methyl groups resonate at δ 2.3–2.5 ppm . High-resolution mass spectrometry (HRMS) with ESI ionization provides accurate molecular weight validation (e.g., error < 0.0014 Da in C₁₇H₁₃N₂OS) . Melting point analysis (e.g., 302–357°C for isothiazoloquinolines) further corroborates purity .
Advanced Research Questions
Q. How do solvent polarity and pH influence the tautomeric behavior of 4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol?
Answer: The compound’s 7-hydroxyquinoline moiety exhibits tautomerism between enol and keto forms. In polar aprotic solvents (e.g., DMSO), intramolecular hydrogen bonding stabilizes the enol form, whereas polar protic solvents (e.g., methanol) favor keto tautomers due to solvent-assisted proton transfer . Ground-state DFT calculations (e.g., MP2/ADC(2)) predict a 5–10 kcal/mol energy difference between tautomers, with pH adjustments (e.g., alkaline conditions) shifting equilibrium by deprotonating the hydroxyl group . Experimental validation via UV-Vis spectroscopy (e.g., λₐᵦₛ shifts from 320 nm to 380 nm in keto form) is recommended .
Q. How can researchers resolve contradictions between proton transfer (PT) efficiency and isomerization rates in related quinoline derivatives?
Answer: Competing pathways (e.g., PT vs. trans-cis isomerization in Schiff bases) require mechanistic dissection. For example, in (E)-8-((phenylimino)methyl)quinolin-7-ol, PT dominates under rigid crane-like substituents, while flexible groups promote isomerization . Time-resolved fluorescence spectroscopy (sub-nanosecond resolution) can differentiate PT kinetics (τ ≈ 1–10 ps) from slower isomerization (τ ≈ 100 ps–1 ns). Computational modeling (ADC(2) for excited states) quantifies energy barriers, revealing that PT is barrierless in excited states, whereas isomerization requires ~15 kcal/mol .
Q. What computational strategies optimize the design of proton-transfer-based molecular switches using this compound?
Answer: Density Functional Theory (DFT) with solvent continuum models (e.g., PCM for methanol) predicts ground-state tautomer distributions. Excited-state dynamics are modeled via TD-DFT or ADC(2), which accurately reproduce ESIPT (excited-state intramolecular proton transfer) pathways . Key parameters include:
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) stabilize keto tautomers by 3–5 kcal/mol.
- Crane flexibility : Rigid pyridyl substituents reduce isomerization interference, enhancing PT quantum yield (ΦPT > 0.8) .
Experimental validation via femtosecond transient absorption spectroscopy is critical to confirm computational predictions .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported synthetic yields for similar quinoline derivatives?
Answer: Yield variations (e.g., 55–92% in isothiazoloquinolines) often stem from catalyst loading and reaction time . For Pd-catalyzed reactions, increasing PdCl₂(PPh₃)₂ from 2 mol% to 5 mol% improves yields by 15–20% but risks side-product formation . Systematic screening via Design of Experiments (DoE) with parameters like temperature (RT vs. 50°C) and solvent (DMF vs. THF) identifies optimal conditions. Cross-referencing HRMS and ¹H NMR data with literature (e.g., δ 12.85 ppm for NH protons) ensures consistency .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Quinoline Derivatives
| Parameter | Optimal Value | Reference |
|---|---|---|
| Reaction Time | 30–48 hours | |
| Catalyst (Pd-based) | 2–5 mol% PdCl₂(PPh₃)₂ | |
| Purification Solvent | Heptane/EtOAc (3:1) | |
| HRMS Accuracy Threshold | < 0.002 Da |
Q. Table 2. Computational Methods for Tautomerism Analysis
| Method | Application | Accuracy |
|---|---|---|
| DFT (B3LYP/6-31G*) | Ground-state geometry | ±1 kcal/mol |
| ADC(2) | Excited-state dynamics | ±0.5 eV |
| PCM Solvent Model | Solvent effects | ±5% error |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
